2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol
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Overview
Description
2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol is an organic compound with the molecular formula C15H17NO2S. This compound is characterized by the presence of a methoxy group, a phenylamino group, and a methylsulfanyl group attached to a phenol ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol typically involves the reaction of 2-methoxyphenol with 3-(methylsulfanyl)benzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-((4-Methoxyphenyl)amino)methylphenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1019561-01-3 |
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Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-methoxy-6-[(3-methylsulfanylanilino)methyl]phenol |
InChI |
InChI=1S/C15H17NO2S/c1-18-14-8-3-5-11(15(14)17)10-16-12-6-4-7-13(9-12)19-2/h3-9,16-17H,10H2,1-2H3 |
InChI Key |
GQEFMVCCPBMMSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=CC=C2)SC |
Origin of Product |
United States |
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